N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride
Description
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 1,2-diphenylethane-1,2-diamine, where the nitrogen atoms are methylated.
Properties
Molecular Formula |
C16H21ClN2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;/h3-12,15-18H,1-2H3;1H |
InChI Key |
SMCHEJQOECOSSG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride typically involves the methylation of 1,2-diphenylethane-1,2-diamine. One common method includes the reaction of 1,2-diphenylethane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Scientific Research Applications
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: The parent compound without the hydrochloride group.
N1,N2-Dimesitylethane-1,2-diamine: A similar compound with mesityl groups instead of phenyl groups.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride group. This modification can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
